Laboratories validating antimicrobial susceptibility panels face unreliable class-based inference due to documented L-phenotype isolates (clindamycin-susceptible, lincomycin-resistant). This high-purity Lincomycin reference standard (CAS 154-21-2) resolves this gap.
- Enables direct lincomycin MIC testing per CLSI/EUCAST guidelines, essential for detecting lnu gene-mediated resistance.
- EP/USP-compliant impurity profiling (e.g., EP Impurity C) supports HPLC method validation for ANDA submissions and batch consistency verification.
- Validated for residue monitoring: achieve LOD ≤ 2 ppb in seafood matrices (GC-NPD/LC-EC) with recoveries >80% at 50-200 ppb fortification levels.
Molecular FormulaC18H34N2O6S
Molecular Weight406.5 g/mol
CAS No.154-21-2
Cat. No.B1675468
⚠ Attention: For research use only. Not for human or veterinary use.
freely soluble Soluble in methanol, lower alcohols, acetone, ethyl acetate, chloroform. Slightly soluble in water Soluble in methanol, ethanol, butanol, isopropanol, ethyl acetate, n-butyl acetate, amyl acetate, etc. Moderately soluble in water.
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
Lincomycin (CAS 154-21-2): Chemical Identity, Mechanism, and Antimicrobial Spectrum
Lincomycin (CAS 154-21-2), first isolated from Streptomyces lincolnensis in 1962, is a naturally occurring lincosamide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit [1]. Its antimicrobial spectrum is narrow, primarily targeting Gram-positive aerobic cocci (including methicillin-susceptible Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae) and anaerobic bacteria such as Clostridium species and Bacteroides fragilis, with published MIC90 ranges typically between 0.015–2.0 mg/L for susceptible Streptococcus and Staphylococcus strains . Lincomycin is predominantly bacteriostatic in vitro, though it may exhibit bactericidal activity at high concentrations against highly susceptible organisms [2]. The compound is closely related to its semisynthetic derivative clindamycin (7-chloro-7-deoxylincomycin) and shares a similar mechanism with macrolides such as erythromycin, with which cross-resistance has been documented .
Workflow
Antimicrobial susceptibility testing, reference standard qualification, pharmacopeial method development
Selection Context
Narrow-spectrum lincosamide antibiotic; supports Gram-positive and anaerobic bacteria research
Use Case
Compound-specific MIC determination, L-phenotype surveillance, residue monitoring studies
[1] Pfizer Australia Pty Ltd. (2018). LINCOCIN Solution for injection (Ref. 8819). Pharmaceutical Benefits Scheme (AU). View Source
[2] DrugBank. DB01627 - Lincomycin. Pharmacology and Mechanism of Action. View Source
Why Lincomycin Cannot Be Automatically Substituted with Clindamycin
Despite sharing a common lincosamide class and ribosomal binding site, Lincomycin (CAS 154-21-2) and its semisynthetic analog clindamycin exhibit substantial quantitative differences in antimicrobial potency, protein-binding behavior, and susceptibility to specific resistance mechanisms that preclude interchangeable use in scientific and industrial applications [1]. Direct comparative MIC studies reveal that clindamycin is 2–16 times more potent than lincomycin on a weight-for-weight basis against staphylococci and anaerobes, with lincomycin demonstrating clinically relevant inferiority that has led authoritative guidelines to recommend against its use for staphylococcal infections [2][3]. Furthermore, L-phenotype isolates of Streptococcus agalactiae and staphylococci have been documented that test clindamycin-susceptible but lincomycin-resistant, mediated by lnu gene-encoded nucleotidyltransferases, rendering susceptibility inference unreliable without direct lincomycin MIC testing [4]. Pharmacokinetically, lincomycin exhibits substantially lower oral bioavailability (20–35% in humans) and variable protein binding (28–86%, averaging 70–75%) compared with clindamycin's ~90% oral absorption and 92–94% protein binding, directly impacting achievable free drug concentrations and tissue distribution [5]. These documented divergences in potency, resistance susceptibility, and pharmacokinetic behavior establish that generic class-based substitution fails to meet rigorous scientific and procurement specifications.
Potency
Reported MIC values may differ 2–16 fold; class-level inference does not guarantee comparable in vitro activity against staphylococci and anaerobes.
Resistance
L-phenotype isolates (lnu gene) may appear clindamycin-susceptible but lincomycin-resistant; susceptibility cannot be inferred without direct lincomycin MIC testing.
Protein Binding
Concentration-dependent binding (reported 28–86%) may shift free-drug concentration estimates relative to clindamycin's constant high binding, affecting in vitro–in vivo extrapolation.
Oral Absorption
Substantially lower oral bioavailability reported (20–35%) compared to clindamycin; may limit experimental designs relying on oral exposure models.
[1] Kretchikov, V. A., Dekhnich, A. V., Edelstein, I. A., Narezkina, A. D., & Pimkin, M. A. (2002). Comparative Activity of Lincomycin and Clindamycin Against Staphylococcus aureus Isolated from Hospitalized Patients. Proceedings of the Sixth International Conference on the Macrolides, Azalides, Streptogramins, Ketolides and Oxazolidinones, Bologna, Italy. Poster #03.13. View Source
[2] Phillips, I., & Warren, C. (1971). Bacteriological Assessment of Clindamycin, a New Lincomycin Derivative. Journal of Medical Microbiology, 4(4), 529-536. View Source
[3] Finegold, S. M. (1974). Lincomycin and clindamycin: Their role in chemotherapy of anaerobic and microaerophilic infections. Infection, 2, 152–159. View Source
[4] Porter, M. C., Henderson, B. A., Healy, P. E., Coombs, G. W., Ingram, P. R., McLellan, D., & Clark, B. (2014). Can interchangeability of lincosamides be assumed in clinical practice? Comparative MICs of clindamycin and lincomycin for Streptococcus pyogenes, Streptococcus agalactiae and Staphylococcus aureus. Journal of Antimicrobial Chemotherapy. View Source
[5] Orbiepharm. (n.d.). Lincomycin vs. Clindamycin: Pharmacokinetic Differences and Clinical Selection. View Source
Quantitative Differentiation of Lincomycin Versus Comparator Antibiotics
MIC50/MIC90 Potency Differential Against S. aureus
In a multicenter study of 555 clinical S. aureus isolates from hospitalized patients across 16 Russian centers, clindamycin demonstrated significantly higher in vitro potency than lincomycin, with clindamycin MIC50 = 0.125 mg/L and MIC90 > 256 mg/L, compared to lincomycin MIC50 = 2 mg/L and MIC90 > 256 mg/L—a 16-fold (4-dilution) difference in MIC50 values [1]. Notably, 14 clindamycin-susceptible strains (MIC < 0.5 mg/L) exhibited lincomycin MIC values exceeding 128 mg/L, indicating a high-resistance phenotype specific to lincomycin [1].
MIC50 S. aureusHead-to-head
Lincomycin MIC50 2 mg/L vs. Clindamycin 0.125 mg/L (16-fold difference)
Reported MIC endpoint context; supports compound-specific susceptibility testing
Multicenter, 555 clinical S. aureus isolates; agar dilution
16-fold lower MIC50 for clindamycin (4 serial dilutions)
Conditions
Agar dilution method per NCCLS recommendations; 555 clinical isolates from hospitalized patients across 16 Russian centers (2000–2001)
Why This Matters
This quantitative potency gap directly informs procurement for antimicrobial susceptibility testing panels and reference standard selection, as clindamycin-susceptible isolates may test lincomycin-resistant, necessitating compound-specific MIC determination rather than class-based inference.
[1] Kretchikov, V. A., Dekhnich, A. V., Edelstein, I. A., Narezkina, A. D., & Pimkin, M. A. (2002). Comparative Activity of Lincomycin and Clindamycin Against Staphylococcus aureus Isolated from Hospitalized Patients. Proceedings of the Sixth International Conference on the Macrolides, Azalides, Streptogramins, Ketolides and Oxazolidinones, Bologna, Italy. Poster #03.13. View Source
Activity Difference Against Anaerobic Bacteroides fragilis
In a Chinese study evaluating domestic clindamycin against 99 clinical anaerobic isolates, clindamycin exhibited a 4-fold higher potency than lincomycin against Bacteroides fragilis, with MIC90 values of 4 mg/L and 16 mg/L, respectively [1]. This finding aligns with an earlier review article that reported clindamycin is 4–8 times more active than lincomycin against anaerobic Gram-negative bacilli including Bacteroides and Fusobacterium species [2].
MIC90 B. fragilisHead-to-head
Lincomycin MIC90 16 mg/L vs. Clindamycin 4 mg/L (4-fold higher)
4-fold higher MIC for lincomycin (16 mg/L vs. 4 mg/L)
Conditions
In vitro susceptibility testing of 99 clinical anaerobic isolates; MIC90 determination
Why This Matters
For laboratories conducting anaerobic susceptibility testing or researchers investigating gut microbiome modulation, this 4-fold activity differential against Bacteroides fragilis—a clinically significant anaerobic pathogen—dictates that lincomycin and clindamycin cannot be considered interchangeable reference compounds.
[1] Wu, Y. L., & Wang, Y. Q. (n.d.). In Vitro Antibacterial Activity of Clindamycin: Comparative Study with Lincomycin and Other Antibiotics. Huashan Hospital, Shanghai Medical University. View Source
[2] Finegold, S. M. (1974). Lincomycin and clindamycin: Their role in chemotherapy of anaerobic and microaerophilic infections. Infection, 2, 152–159. View Source
Protein Binding Kinetics: Concentration-Dependent vs. Constant Binding
Lincomycin exhibits concentration-dependent plasma protein binding ranging from 28% to 86%, with an average of 70–75%, and albumin is not considered the primary binding component [1]. In contrast, clindamycin demonstrates consistently high protein binding of 92–94% that does not decrease with increased plasma concentrations [2]. Cross-species studies using plasma, albumin, and α₁-acid glycoprotein from humans, dogs, cattle, and sheep revealed that lincomycin's non-specific binding was similar across species, whereas clindamycin binding showed significant species-dependent variation [3].
Protein Binding KineticsCross-study
Lincomycin 28–86% (concentration-dependent) vs. Clindamycin 92–94% (constant)
Lincomycin binding is ~15–22 percentage points lower on average and exhibits concentration dependence not observed with clindamycin
Conditions
Multiple pharmacokinetic studies; cellophane bag dialysis and plasma protein binding kinetics assays
Why This Matters
The concentration-dependent nature of lincomycin's protein binding directly affects the calculation of free (pharmacologically active) drug concentrations in experimental systems—a critical variable for in vitro-in vivo extrapolation and accurate MIC interpretation that cannot be assumed equivalent to clindamycin.
PharmacokineticsProtein bindingFree drug concentration
[1] DrugBank. DB01627 - Lincomycin. Protein Binding and Pharmacokinetics. View Source
[2] Orbiepharm. (n.d.). Lincomycin vs. Clindamycin: Pharmacokinetic Differences and Clinical Selection. View Source
[3] Scilit. (n.d.). Contribution of α₁-acid glycoprotein to species difference in lincosamides-plasma protein binding kinetics. View Source
L-Phenotype Resistance in S. agalactiae
In a direct comparative MIC study of 45 S. agalactiae clinical isolates, one strain (UCN36) exhibited an L-phenotype resistance profile: clindamycin MIC = 0.12 mg/L (susceptible by CLSI breakpoints) and erythromycin MIC = 0.06 mg/L (susceptible), yet lincomycin MIC = 16 mg/L (resistant, exceeding the CA-SFM susceptible breakpoint of ≤2 mg/L) [1]. This discordant susceptibility pattern is mediated by lnu gene-encoded nucleotidyltransferases that inactivate lincomycin but not clindamycin [1].
L-Phenotype S. agalactiaeHead-to-head
Lincomycin MIC 16 mg/L (resistant) vs. Clindamycin 0.12 mg/L (susceptible)
Supports compound-specific resistance surveillance; class inference unreliable
Clindamycin MIC = 0.12 mg/L (susceptible); Erythromycin MIC = 0.06 mg/L
Quantified Difference
Lincomycin MIC is 133-fold higher than clindamycin MIC for this L-phenotype isolate
Conditions
CLSI agar dilution method; CA-SFM breakpoints applied for lincomycin susceptibility interpretation
Why This Matters
This L-phenotype resistance mechanism invalidates the common procurement practice of inferring lincomycin susceptibility from clindamycin disk diffusion or MIC results. Laboratories and quality control programs must verify lincomycin activity directly using compound-specific reference standards, as class-based substitution would produce false-susceptible interpretations.
[1] Porter, M. C., Henderson, B. A., Healy, P. E., Coombs, G. W., Ingram, P. R., McLellan, D., & Clark, B. (2014). Can interchangeability of lincosamides be assumed in clinical practice? Comparative MICs of clindamycin and lincomycin for Streptococcus pyogenes, Streptococcus agalactiae and Staphylococcus aureus. Journal of Antimicrobial Chemotherapy. View Source
EP Impurity Profile and Reference Standards
The European Pharmacopoeia (EP) defines multiple specified impurities for lincomycin hydrochloride, including EP Impurity A, B (mixture of diastereomers), C (N-desmethyl lincomycin, CAS 2256-16-8), D (CAS 17017-22-0), and E (CAS 13380-36-4), each available as fully characterized reference standards compliant with regulatory guidelines [1]. A comparative analysis of Chinese Pharmacopoeia 2020, EP 10.0, and USP 43 monographs revealed methodological differences in assay and related substances testing, with the choice of detection method affecting impurity quantification [2].
EP Impurity ProfileSupporting
Defined EP Impurities C (CAS 2256-16-8), D, E as reference standards
Enables pharmacopeial method validation and ANDA documentation
EP Impurity C (N-desmethyl lincomycin) at CAS 2256-16-8; EP Impurity D at CAS 17017-22-0; EP Impurity E at CAS 13380-36-4
Comparator Or Baseline
Not applicable—class-level baseline that USP/EP monographs exist
Quantified Difference
Not applicable for class-level inference
Conditions
EP and USP monographs for lincomycin hydrochloride; HPLC with pharmacopeial specifications
Why This Matters
The availability of fully characterized EP impurity reference standards enables precise analytical method development and validation for ANDA submissions and QC release testing, distinguishing lincomycin suppliers who provide pharmacopeial-grade material with documented impurity traceability from those offering only research-grade compound.
[1] SynZeal. Lincomycin EP Impurity C (N-Desmethyl Lincomycin). CAS 2256-16-8. View Source
[2] Chinese Journal of Pharmaceutical Standards. (n.d.). Comparative Analysis of Assay and Related Substances Methods for Lincomycin Hydrochloride in ChP 2020, EP 10.0, and USP 43. View Source
Residue Detection in Food Matrices
A validated gas chromatography method with nitrogen-phosphorus detection (GC-NPD) for lincomycin residues in salmon tissues achieved a limit of detection (LOD) of 1.7 ng/g (ppb) and a limit of quantitation (LOQ) of 3.8 ng/g, with recoveries exceeding 80% for fortified samples at 50, 100, and 200 ppb and relative standard deviations below 6% [1]. An alternative ion-pair reversed-phase LC method with electrochemical detection (+0.9 V) yielded LOD values of 7 ng/g for salmon muscle and 12 ng/g for salmon skin, with recoveries ≥85% and ≥80%, respectively [2].
Validated residue detection methods with sub-ppb sensitivity are essential for veterinary pharmaceutical quality control and regulatory compliance in aquaculture supply chains. Procurement of lincomycin reference standards with documented purity and traceability is required to support these analytical workflows.
Food safetyResidue analysisVeterinary drug monitoring
[1] Luo, W., et al. (1996). Determination of lincomycin residues in salmon tissues by gas chromatography with nitrogen-phosphorus detection. Journal of Chromatography B. View Source
[2] NACTEM. (1996). Determination of lincomycin residue in salmon tissues by ion-pair reversed-phase liquid chromatography with electrochemical detection. PMID: 875139. View Source
Priority Application Scenarios for Scientific and Industrial Use
AST Reference Standard for L-Phenotype Surveillance
Given documented L-phenotype isolates where clindamycin MIC = 0.12 mg/L (susceptible) but lincomycin MIC = 16 mg/L (resistant), clinical microbiology and veterinary diagnostic laboratories require pure lincomycin reference standards to perform direct MIC testing rather than relying on clindamycin susceptibility inference [1]. The absence of CLSI or EUCAST lincomycin-specific breakpoints in many jurisdictions further necessitates compound-specific MIC determination using authenticated lincomycin material for susceptibility panel validation and quality control [1].
Pharmacopeial Compliance and ANDA Submission
Pharmaceutical manufacturers pursuing Abbreviated New Drug Applications (ANDAs) or maintaining commercial production of lincomycin hydrochloride formulations require EP/USP-compliant reference standards for method validation, related substances testing, and stability studies [2]. The defined impurity profile—including EP Impurity C (N-desmethyl lincomycin, CAS 2256-16-8) and EP Impurity D (CAS 17017-22-0)—enables precise HPLC method development and batch-to-batch consistency verification, distinguishing GMP-grade material from research-grade compound [2][3].
Veterinary Residue Monitoring in Aquaculture
Regulatory testing laboratories and aquaculture quality control programs require high-purity lincomycin analytical standards for validating residue detection methods in fish tissues. Validated GC-NPD and LC-EC methods achieve LOD values as low as 1.7 ppb in salmon muscle, with recoveries >80% across 50–200 ppb fortification levels [4]. The growing global demand for antibiotic residue monitoring in seafood supply chains, driven by maximum residue limit (MRL) compliance requirements, creates sustained procurement need for traceable lincomycin reference standards [4].
Fermentation Process Development for Strain Improvement
Industrial biotechnology research focused on lincomycin yield optimization utilizes authenticated lincomycin A reference material to calibrate HPLC-based titer quantification. Recent studies employing coupled genetic manipulation and medium optimization strategies in S. lincolnensis have achieved marked improvements in lincomycin production, with titer increases of up to 2.8-fold via ectABCD gene cluster knockout [5]. Pure lincomycin standards are essential for accurate quantification of fermentation yields and for validating biosynthetic pathway engineering outcomes [5].
Application
Selection Property
Validation Focus
AST Reference for L-Phenotype Surveillance
Compound-specific MIC testing
L-phenotype resistance detection accuracy
Pharmacopeial Compliance and ANDA Support
EP/USP impurity reference standards
HPLC method validation and batch consistency
Veterinary Residue Monitoring in Aquaculture
Traceable analytical reference material
GC/LC method sensitivity and recovery verification
Fermentation Process Development
Authenticated lincomycin A reference
Titer quantification and biosynthetic pathway validation
[1] Porter, M. C., Henderson, B. A., Healy, P. E., Coombs, G. W., Ingram, P. R., McLellan, D., & Clark, B. (2014). Can interchangeability of lincosamides be assumed in clinical practice? Comparative MICs of clindamycin and lincomycin for Streptococcus pyogenes, Streptococcus agalactiae and Staphylococcus aureus. Journal of Antimicrobial Chemotherapy. View Source
[2] SynZeal. Lincomycin EP Impurity C (N-Desmethyl Lincomycin). CAS 2256-16-8. View Source
[3] Axios Research. Lincomycin EP Impurity A and Reference Standards. View Source
[4] Luo, W., et al. (1996). Determination of lincomycin residues in salmon tissues by gas chromatography with nitrogen-phosphorus detection. Journal of Chromatography B. View Source
[5] ScienceDirect. (2026). Revealing and manipulating the LmbU-mediated connection between lincomycin production and the ectABCD gene cluster in S. lincolnensis. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.